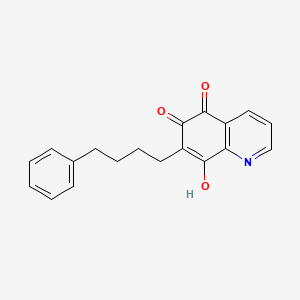![molecular formula C16H19NO2 B13999621 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile CAS No. 4954-04-5](/img/structure/B13999621.png)
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile is an organic compound that features a cyclohexanone ring substituted with a 2-methoxyphenyl group and a propanenitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile can be achieved through a multi-step process involving the following key steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-methoxybenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(2-methoxyphenyl)-2-oxocyclohexane.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy group and the nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines or secondary amines.
Substitution: Products depend on the nucleophile used and may include ethers, amines, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile: can be compared with other cyclohexanone derivatives such as:
Uniqueness
The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially useful for specific applications.
Eigenschaften
CAS-Nummer |
4954-04-5 |
|---|---|
Molekularformel |
C16H19NO2 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
3-[1-(2-methoxyphenyl)-2-oxocyclohexyl]propanenitrile |
InChI |
InChI=1S/C16H19NO2/c1-19-14-8-3-2-7-13(14)16(11-6-12-17)10-5-4-9-15(16)18/h2-3,7-8H,4-6,9-11H2,1H3 |
InChI-Schlüssel |
ZRLJEKRKBSPTAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2(CCCCC2=O)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate](/img/structure/B13999538.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)


![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)

![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)


![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)


![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)

